REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[NH4+:5].[CH2:6]([N:17]([CH2:29][C:30]([OH:32])=[O:31])[CH2:18][CH2:19][N:20]([CH2:25][C:26](O)=O)[CH2:21][C:22]([OH:24])=[O:23])[CH2:7][N:8]([CH2:13][C:14](O)=O)[CH2:9][C:10]([OH:12])=[O:11]>>[CH2:26]1[N:5]([CH2:2][C:1]([OH:4])=[O:3])[CH2:14][CH2:13][N:8]([CH2:9][C:10]([OH:12])=[O:11])[CH2:7][CH2:6][N:17]([CH2:29][C:30]([OH:32])=[O:31])[CH2:18][CH2:19][N:20]([CH2:21][C:22]([OH:24])=[O:23])[CH2:25]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
111In chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DOTA-J591
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
25 (± 15) mL
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is gently mixed and incubated at 37° C. for 20-30 min
|
Duration
|
25 (± 5) min
|
Name
|
|
Type
|
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |